![molecular formula C7H9NO B040672 1-Azatricyclo[3.3.0.02,8]octan-3-one CAS No. 122690-33-9](/img/structure/B40672.png)
1-Azatricyclo[3.3.0.02,8]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azatricyclo[3.3.0.02,8]octan-3-one, also known as ATPO, is a bicyclic compound that has been studied for its potential as a research tool in neuroscience. ATPO is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological functions such as learning, memory, and synaptic plasticity.
Mécanisme D'action
1-Azatricyclo[3.3.0.02,8]octan-3-one acts as a positive allosteric modulator of mGluR5, which means it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased signaling through the mGluR5 pathway, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-Azatricyclo[3.3.0.02,8]octan-3-one has been shown to improve cognitive function in various animal models of neurological disorders. It has also been shown to reduce symptoms of addiction and withdrawal in animal models. 1-Azatricyclo[3.3.0.02,8]octan-3-one's effects on the brain are thought to be mediated through its modulation of mGluR5 signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Azatricyclo[3.3.0.02,8]octan-3-one in lab experiments is its specificity for mGluR5, which allows researchers to study the role of this receptor in various neurological functions. However, 1-Azatricyclo[3.3.0.02,8]octan-3-one's effects on other receptors or signaling pathways may also need to be considered when interpreting results. Additionally, the synthesis of 1-Azatricyclo[3.3.0.02,8]octan-3-one can be complex and time-consuming, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research involving 1-Azatricyclo[3.3.0.02,8]octan-3-one. One area of interest is the potential use of 1-Azatricyclo[3.3.0.02,8]octan-3-one as a therapeutic agent for neurological disorders. Another area of research is the development of more potent and selective mGluR5 modulators based on the structure of 1-Azatricyclo[3.3.0.02,8]octan-3-one. Additionally, further studies are needed to fully understand the mechanisms underlying 1-Azatricyclo[3.3.0.02,8]octan-3-one's effects on mGluR5 signaling and its potential interactions with other receptors or signaling pathways.
Méthodes De Synthèse
1-Azatricyclo[3.3.0.02,8]octan-3-one can be synthesized through a multistep process starting with the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to yield 2,5-dimethoxy-beta-nitrostyrene. The nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The final step involves a cyclization reaction using trifluoroacetic acid to form 1-Azatricyclo[3.3.0.02,8]octan-3-one.
Applications De Recherche Scientifique
1-Azatricyclo[3.3.0.02,8]octan-3-one has been used as a research tool to study the role of mGluR5 in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. Studies have shown that 1-Azatricyclo[3.3.0.02,8]octan-3-one can enhance mGluR5 signaling, leading to improved cognitive function and reduced symptoms of these disorders.
Propriétés
Numéro CAS |
122690-33-9 |
|---|---|
Nom du produit |
1-Azatricyclo[3.3.0.02,8]octan-3-one |
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
1-azatricyclo[3.3.0.02,8]octan-3-one |
InChI |
InChI=1S/C7H9NO/c9-6-3-4-1-2-5-7(6)8(4)5/h4-5,7H,1-3H2 |
Clé InChI |
CEMSMHQSNOUDAC-UHFFFAOYSA-N |
SMILES |
C1CC2C3N2C1CC3=O |
SMILES canonique |
C1CC2C3N2C1CC3=O |
Synonymes |
2H-Azirino[2,1,3-cd]pyrrolizin-2-one,hexahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



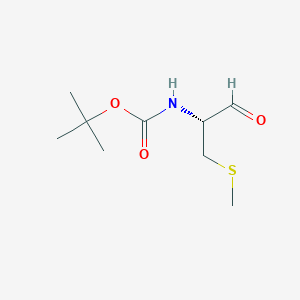
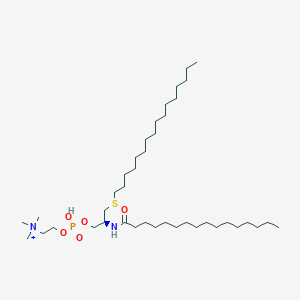
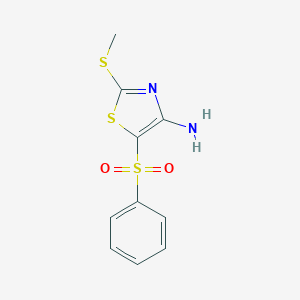
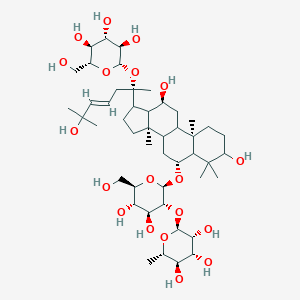
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
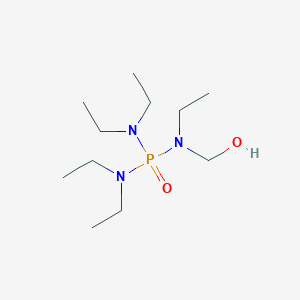

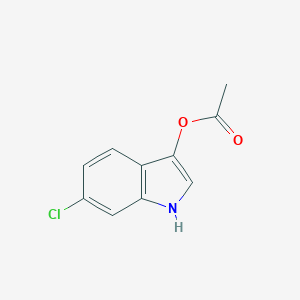

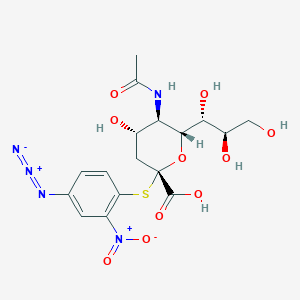
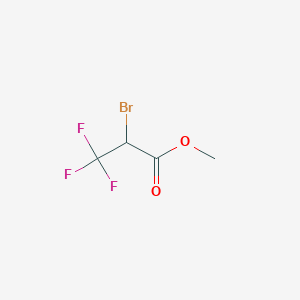
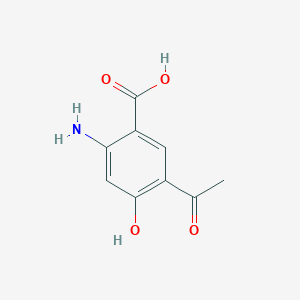
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)
